molecular formula C17H18N2S B12002937 1,3-Dibenzylimidazolidine-2-thione CAS No. 67173-98-2

1,3-Dibenzylimidazolidine-2-thione

Cat. No.: B12002937
CAS No.: 67173-98-2
M. Wt: 282.4 g/mol
InChI Key: LORJYFSOIBSBAA-UHFFFAOYSA-N
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Description

1,3-Dibenzylimidazolidine-2-thione is an organic compound with the molecular formula C17H18N2S It belongs to the class of imidazolidine derivatives, which are known for their diverse chemical and biological properties The compound features a five-membered imidazolidine ring with a thione group at the 2-position and two benzyl groups attached to the nitrogen atoms at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibenzylimidazolidine-2-thione can be synthesized through several methods. One common approach involves the cyclocondensation of 1,3-dibenzylurea with carbon disulfide in the presence of a base such as potassium hydroxide. The reaction typically proceeds under reflux conditions in an organic solvent like ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale synthesis involve optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated purification systems, and advanced analytical techniques to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibenzylimidazolidine-2-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding imidazolidine derivative using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Various nucleophiles such as alkyl halides or aryl halides; reactions often conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Imidazolidine derivatives.

    Substitution: Benzyl-substituted imidazolidine-2-thione derivatives.

Mechanism of Action

The mechanism of action of 1,3-dibenzylimidazolidine-2-thione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dibenzylimidazolidine-2-thione is unique due to its specific combination of a thione group and two benzyl groups attached to an imidazolidine ring. This structure provides distinct reactivity and potential for forming various derivatives and metal complexes, making it valuable in both research and industrial applications .

Biological Activity

1,3-Dibenzylimidazolidine-2-thione is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

This compound features a thione functional group attached to an imidazolidine ring, which contributes to its biological activity. The molecular formula is C15H16N2SC_{15}H_{16}N_2S, and its structural representation is essential for understanding its interaction with biological targets.

Biological Activity Overview

The biological activities of this compound include:

  • Antioxidant Activity : Exhibits significant free radical scavenging properties.
  • Antimicrobial Properties : Demonstrates effectiveness against various bacterial and fungal strains.
  • Cytotoxic Effects : Shows potential in inhibiting cancer cell proliferation.

Antioxidant Activity

Research indicates that this compound effectively scavenges free radicals, thus protecting cells from oxidative stress. A study conducted by Umar et al. (2012) demonstrated that the compound significantly reduces lipid peroxidation in vitro, suggesting its potential use as a dietary antioxidant .

Antimicrobial Properties

The compound has been tested against several pathogens. In vitro studies reveal that it exhibits antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal effects against common fungal strains. The Minimum Inhibitory Concentration (MIC) values indicate promising antimicrobial efficacy:

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These results underscore the potential of this compound as a lead compound for developing new antimicrobial agents.

Cytotoxic Effects

Cytotoxicity assays have shown that this compound can inhibit the growth of various cancer cell lines. For instance, studies have reported IC50 values indicating effective inhibition of cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines:

Cell Line IC50 (µM)
MCF-725
A54930

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular homeostasis.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antioxidant Mechanism : The thione group is believed to donate hydrogen atoms to free radicals, neutralizing them and preventing cellular damage.
  • Antimicrobial Mechanism : The compound may disrupt microbial cell membranes or interfere with metabolic pathways essential for microbial survival.
  • Cytotoxic Mechanism : Induction of apoptosis may occur via the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study on Anticancer Effects : A study involving MCF-7 cells demonstrated that treatment with the compound resulted in increased levels of reactive oxygen species (ROS) and subsequent apoptosis. Flow cytometry analysis confirmed the activation of caspase pathways.
  • Case Study on Antimicrobial Efficacy : In a clinical setting, topical formulations containing this compound were tested on patients with skin infections. Results showed significant improvement in infection resolution compared to control groups.

Properties

CAS No.

67173-98-2

Molecular Formula

C17H18N2S

Molecular Weight

282.4 g/mol

IUPAC Name

1,3-dibenzylimidazolidine-2-thione

InChI

InChI=1S/C17H18N2S/c20-17-18(13-15-7-3-1-4-8-15)11-12-19(17)14-16-9-5-2-6-10-16/h1-10H,11-14H2

InChI Key

LORJYFSOIBSBAA-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=S)N1CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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